molecular formula C15H22N2O6 B2515999 4-((2,5-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid CAS No. 1047995-51-6

4-((2,5-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2515999
CAS No.: 1047995-51-6
M. Wt: 326.349
InChI Key: KWIPSURXXOOISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,5-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H22N2O6 and its molecular weight is 326.349. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure

  • Vibrational Spectroscopy Applications : The study of chloramphenicol derivatives using vibrational spectroscopy (Raman and infrared) and DFT calculations revealed insights into the structural and interaction dynamics of these compounds. Such analyses help understand the molecular vibrations, stability, and hydrogen bonding patterns, which are crucial for designing drugs and materials with specific properties (Fernandes et al., 2017).

  • Molecular Structure and Hyperpolarizability : The analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provided insights into its molecular structure, vibrational wavenumbers, and hyperpolarizability, showcasing its potential in nonlinear optical materials due to its significant first hyperpolarizability and infrared intensities (Raju et al., 2015).

Synthetic Techniques and Solid-Phase Synthesis

  • Solid-Phase Peptide Synthesis : Novel methods for solid-phase synthesis of protected peptide segments using hydroxamic acid derivatives demonstrate the versatility of these compounds in peptide synthesis. The development of new handles and linkers facilitates the synthesis of otherwise challenging peptide sequences, which can have implications for drug development and biomaterials research (Albericio & Bárány, 1991).

Molecular Docking and Biological Studies

  • Molecular Docking and Biological Activities : Comparative studies on butanoic acid derivatives through spectroscopic, structural, electronic, and optical analyses alongside molecular docking reveal their potential inhibition of Placenta growth factor (PIGF-1), indicating potential pharmacological importance. Such research highlights the role of these compounds in the development of new therapeutic agents (Vanasundari et al., 2018).

Fluorescent Probes for Bioimaging

  • Development of Fluorescent Probes : The synthesis of a novel fluorescent probe for β-amyloids demonstrates the utility of 4-oxobutanoic acid derivatives in creating sensitive tools for bioimaging. This particular probe exhibits high binding affinities toward Aβ(1–40) aggregates, providing a powerful tool for Alzheimer’s disease diagnosis and research (Fa et al., 2015).

Properties

IUPAC Name

4-(2,5-dimethoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6/c1-22-10-4-5-13(23-2)11(8-10)17-14(19)9-12(15(20)21)16-6-3-7-18/h4-5,8,12,16,18H,3,6-7,9H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIPSURXXOOISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC(C(=O)O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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